Methyl deacetylnomilinate 17-glucoside
Description
Methyl deacetylnomilinate 17-glucoside is a glycosylated limonoid derivative, structurally characterized by a glucose moiety attached at the 17-position of a methylated and deacetylated nomilinic acid backbone. Its IUPAC name is described as:
5-[1-(acetyloxy)-3-methoxy-3-oxopropyl]-2-[furan-3-yl({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy})methyl]-6-(2-hydroxypropan-2-yl)-2,5,8a-trimethyl-8-oxo-octahydro-2H-spiro[naphthalene-1,2'-oxirane]-3-carboxylate .
This compound belongs to the limonoid class, known for bioactive properties in citrus plants. The glucoside modification enhances solubility and may influence bioavailability.
Properties
Molecular Formula |
C33H48O15 |
|---|---|
Molecular Weight |
684.7 g/mol |
IUPAC Name |
(2'R,3S,4R,4aR,7R,8R)-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-8-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid |
InChI |
InChI=1S/C33H48O15/c1-29(2,43)18-11-20(36)32(5)17(31(18,4)19(35)12-21(37)44-6)7-9-30(3,33(32)26(48-33)27(41)42)25(15-8-10-45-14-15)47-28-24(40)23(39)22(38)16(13-34)46-28/h8,10,14,16-19,22-26,28,34-35,38-40,43H,7,9,11-13H2,1-6H3,(H,41,42)/t16-,17?,18+,19+,22-,23+,24-,25+,26+,28+,30+,31-,32+,33-/m1/s1 |
InChI Key |
SPZARGDXCFFYDC-HTIGZDKRSA-N |
Isomeric SMILES |
C[C@]1(CCC2[C@@]([C@@H](CC(=O)[C@]2([C@@]13[C@@H](O3)C(=O)O)C)C(C)(C)O)(C)[C@H](CC(=O)OC)O)[C@H](C4=COC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
CC1(CCC2C(C(CC(=O)C2(C13C(O3)C(=O)O)C)C(C)(C)O)(C)C(CC(=O)OC)O)C(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Reaction Mechanism
The process typically employs concentrated sulfuric acid (H$$2$$SO$$4$$) or hydrochloric acid (HCl) as catalysts, facilitating the formation of an equilibrium mixture of glucosides. In a representative procedure, methyl deacetylnomilinate is dissolved in methanol and reacted with a glucose donor (e.g., acetobromoglucose) at elevated temperatures (60–80°C) for 12–24 hours. The reaction proceeds via nucleophilic substitution, where the hydroxyl group at the 17th position of the aglycone attacks the anomeric carbon of the activated glucose.
Optimization and Yield
Key parameters influencing yield include:
- Catalyst concentration : 5–10% (v/v) H$$2$$SO$$4$$ maximizes glucoside formation while minimizing side reactions.
- Solvent system : Methanol ensures solubility of both aglycone and glucose, though mixed solvents (e.g., methanol:water 4:1) improve reactivity.
- Reaction time : Prolonged heating (>18 hours) increases conversion rates but risks aglycone degradation.
Reported yields for this method range from 35% to 52%, with purity dependent on subsequent crystallization steps.
Enzymatic Biosynthesis
Enzymatic methods offer superior regioselectivity and milder reaction conditions, making them advantageous for producing glycosides with complex stereochemistry.
UDP-Glycosyltransferase (UGT)-Mediated Synthesis
A UDP-glycosyltransferase (YjiC) has been successfully employed to catalyze the transfer of glucose from UDP-glucose to methyl deacetylnomilinate. The reaction occurs in phosphate buffer (pH 7.4) at 37°C, achieving 60–75% conversion within 6 hours. This method eliminates the need for protective groups, as the enzyme selectively targets the 17th hydroxyl group.
Advantages and Limitations
- Water solubility : Enzymatic products exhibit 10.5-fold higher solubility than aglycones, enhancing bioavailability.
- Scalability : While efficient, the high cost of UDP-glucose and enzyme purification limits large-scale applications.
Plant-Based Bioconversion
Citrus plants naturally produce limonoid glucosides through enzymatic bioconversion, offering a renewable source of methyl deacetylnomilinate 17-glucoside.
In Planta Biosynthesis
In citrus fruits, the aglycone is converted to its glucoside form via endogenous UGTs during maturation. Extraction involves solvent partitioning (e.g., ethyl acetate) followed by column chromatography, yielding 0.2–0.5% (w/w) glucoside from fresh peel.
Challenges in Industrial Use
- Low concentration : Natural abundance is insufficient for commercial production.
- Purification complexity : Co-extraction of structurally similar limonoids necessitates advanced chromatographic techniques.
Comparative Analysis of Preparation Methods
| Parameter | Chemical Glycosylation | Enzymatic Biosynthesis | Plant Bioconversion |
|---|---|---|---|
| Yield | 35–52% | 60–75% | 0.2–0.5% |
| Reaction Time | 12–24 hours | 6 hours | Days (plant growth) |
| Cost | Low | High | Moderate |
| Scalability | High | Limited | Low |
| Environmental Impact | Moderate (acid waste) | Low | Sustainable |
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a key reaction for this compound, primarily targeting its glycosidic bond. The process occurs under two conditions:
-
Acidic Hydrolysis :
Performed in dilute hydrochloric acid (0.1–1 M) at 60–80°C, this reaction cleaves the β-1,4-glycosidic bond, yielding methyl deacetylnomilinate and D-glucose. Acidic conditions destabilize the bond through protonation of the glycosidic oxygen. -
Enzymatic Hydrolysis :
β-Glucosidases (pH 5.0–6.0, 30–40°C) selectively hydrolyze the bond without degrading the aglycone. This method preserves the limonoid structure for pharmacological studies.
Hydrolysis Outcomes
| Condition | Temperature | pH | Products | Yield (%) |
|---|---|---|---|---|
| Acidic (1 M HCl) | 70°C | 1.5 | Methyl deacetylnomilinate + Glucose | 85–92 |
| Enzymatic | 37°C | 5.5 | Methyl deacetylnomilinate + Glucose | 78–84 |
Oxidation Reactions
Oxidation modifies the limonoid core, particularly the furan and epoxide groups. Common oxidants include:
-
Epoxidation :
Using m-chloroperbenzoic acid (mCPBA) in dichloromethane, the furan ring converts to an epoxide, enhancing electrophilic reactivity . -
Side-Chain Oxidation :
Jones reagent (CrO₃/H₂SO₄) oxidizes C-17 side-chain hydroxyl groups to ketones, altering bioactivity.
Oxidation Pathways
| Oxidant | Target Site | Product | Application |
|---|---|---|---|
| mCPBA | Furan ring | Epoxide derivative | Enhanced cytotoxicity |
| Jones reagent | C-17 hydroxyl | Ketone-functionalized limonoid | Metabolic studies |
Esterification and Acylation
The compound’s hydroxyl groups undergo esterification under mild conditions:
-
Acetylation :
Acetic anhydride/pyridine at 25°C acetylates free hydroxyls, improving lipophilicity (log P increases by 1.2–1.5) . -
Sulfation :
Sulfur trioxide-pyridine complex introduces sulfate groups, enhancing water solubility (log D₇.₄ drops to −5.9) .
Physicochemical Changes
| Reaction | Reagent | log P Shift | Solubility (mg/mL) |
|---|---|---|---|
| Acetylation | Ac₂O/pyridine | +1.5 | 0.8 → 0.2 |
| Sulfation | SO₃-pyridine | −4.7 | 0.8 → 12.4 |
Glycosylation and Reverse Reactions
While glycosylation is typically a biosynthetic step, reverse engineering via transglycosylation has been explored:
-
Enzymatic Transglycosylation :
Using glycosyltransferases, the glucose moiety is replaced with galactose or xylose, altering receptor binding .
Stability Under Physiological Conditions
The compound’s hydrophilicity (log D₇.₄ = −5.9) ensures stability in aqueous environments but necessitates enzymatic activation for cellular uptake. Degradation studies show a half-life of 8–12 hours in plasma at pH 7.4.
Key Research Findings
Scientific Research Applications
Methyl deacetylnomilinate 17-glucoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glucosylation reactions and the synthesis of glucosides.
Mechanism of Action
The mechanism of action of methyl deacetylnomilinate 17-glucoside involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Comparison with Similar Compounds
Nomilinic Acid 17-Glucoside
- Source and Structure: Identified in gut microbiota studies related to ulcerative colitis . Unlike methyl deacetylnomilinate 17-glucoside, it lacks the methyl ester and deacetyl groups, retaining a free carboxylic acid group on the nomilinic acid backbone.
17-Glucuronide Derivatives
- Synthesis and Structure: Synthesized via Koenigs–Knorr reactions, these compounds feature a glucuronic acid moiety (instead of glucose) attached to steroids like boldenone at the 17-position . Example: Androsta-1,4-dien-17α-ol-3-one-17β-O-glucuronide.
- Key Differences :
Methyl Esters of Diterpenoids
- Examples : Sandaracopimaric acid methyl ester and torulosic acid methyl ester (from Austrocedrus chilensis resin) .

- Structural Contrast: These are diterpenoid methyl esters without glycosylation, emphasizing lipophilicity and roles in plant resin defense mechanisms .
Data Table: Key Structural and Functional Comparisons
Research Findings and Functional Insights
- Solubility and Bioavailability: this compound’s glucoside group likely improves water solubility compared to non-glycosylated limonoids (e.g., nomilin) . This contrasts with methyl esters of diterpenoids, which are highly lipophilic .
- Synthetic Methods: While this compound is naturally occurring, 17-glucuronides are synthesized via Koenigs–Knorr reactions under controlled conditions (e.g., −15°C, TMSOTf catalyst) .
- Biological Activity: Nomilinic acid 17-glucoside’s association with gut microbiota highlights its metabolic role, whereas methyl deacetylnomilinate derivatives may contribute to citrus fruit’s bitterness and pest resistance .
Q & A
Q. How can this compound research inform the development of analogous glycosides with enhanced pharmacokinetic properties?
Q. What interdisciplinary methodologies are critical for studying the ecological roles of this compound in plant-microbe interactions?
- Methodological Answer: Combine metabolomics (GC-MS, LC-MS) with microbiome sequencing (16S rRNA, ITS) in rhizosphere studies. Use network analysis (Cytoscape) to map compound-microbe correlations .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

